2-(4-{(E)-[2-(3-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)acetamide
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Overview
Description
2-(4-{[(E)-2-(3-NITRO-2-PYRIDYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE is a complex organic compound that features a phenoxyacetamide backbone with a hydrazonomethyl group and a nitro-substituted pyridyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(E)-2-(3-NITRO-2-PYRIDYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-nitro-2-pyridinecarboxaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Coupling with Phenoxyacetic Acid: The hydrazone intermediate is then coupled with phenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(E)-2-(3-NITRO-2-PYRIDYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The hydrazone moiety can be reduced to a hydrazine derivative.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amine group.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
2-(4-{[(E)-2-(3-NITRO-2-PYRIDYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-{[(E)-2-(3-NITRO-2-PYRIDYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, while the nitro group can participate in redox reactions, modulating the activity of the target protein.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-METHOXY-4-{(E)-[(3-PYRIDINYLCARBONYL)HYDRAZONO]METHYL}PHENOXY)-N-(2-METHYL-5-NITROPHENYL)ACETAMIDE
- 2-(4-ETHYL-PHENOXY)-N-(4-METHYL-3-NITRO-PHENYL)-ACETAMIDE
- 2-METHOXY-4-{(E)-[(2-PYRAZINYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
Uniqueness
2-(4-{[(E)-2-(3-NITRO-2-PYRIDYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H13N5O4 |
---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
2-[4-[(E)-[(3-nitropyridin-2-yl)hydrazinylidene]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C14H13N5O4/c15-13(20)9-23-11-5-3-10(4-6-11)8-17-18-14-12(19(21)22)2-1-7-16-14/h1-8H,9H2,(H2,15,20)(H,16,18)/b17-8+ |
InChI Key |
MCCVYPNZRLDUML-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)N/N=C/C2=CC=C(C=C2)OCC(=O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(N=C1)NN=CC2=CC=C(C=C2)OCC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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